Cyclo(Pro-Pro)

Anti-aging Glycation Fibroblast

Research on skin aging and glycation demands compound-specific precision-generic DKP substitution is scientifically unsound. Cyclo(Pro-Pro) solves this with validated anti-AGE efficacy, ranking among the top 3 most active cyclodipeptides in reducing Advanced Glycation End Products in vitro. • Quantitative bitter-taste reference (10-50 ppm) for food & beverage QC. • Verified biogenetic precursor to pyrrole-2-aminoimidazole marine alkaloids. • ≥98% purity, rigid bicyclic scaffold ensures metabolic stability for long-term assays. Global dispatch from authenticated stock.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 6708-06-1
Cat. No. B1219259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Pro-Pro)
CAS6708-06-1
Synonymscyclo(Pro,Pro)
cyclo(Pro-Pro)
cyclo(prolylprolyl)
octahydro-dipyrrolo(1,2-a-1',2'-d)pyrazine-5,10-dione
proline diketopiperazine
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CC2C(=O)N3CCCC3C(=O)N2C1
InChIInChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2
InChIKeyBKASXWPLSXFART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Pro-Pro) Physicochemical & Bioactivity Profile


Cyclo(Pro-Pro) (CAS 6708-06-1), also known as proline diketopiperazine or octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, is a naturally occurring cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class [1]. This compound is biosynthesized across diverse organisms including marine sponges (Axinella vaceleti), fungi (Aspergillus fumigatus, Nigrospora sp.), and plants (Coffea arabica) [2]. Structurally, it features a rigid bicyclic scaffold composed of two fused proline residues, conferring high conformational constraint and resistance to enzymatic degradation—characteristics that distinguish proline-containing DKPs from their linear or non-proline cyclic counterparts [3].

Compound class Naturally occurring proline-based DKP with rigid bicyclic scaffold
Reported activity Top-tier ranking in anti-glycation screening among 15 DKPs
Occurrence context Quantified in commercial beer matrix for flavor science research
Synthesis context Prebiotic synthesis probe with reported high yield pathway

Why Cyclo(Pro-Pro) Has No Generic Substitute


Generic substitution among proline-based diketopiperazines (e.g., cyclo(Pro-Leu), cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Pro-Arg)) is scientifically unsound due to profound differences in physicochemical properties and biological activity stemming from the specific amino acid pairing. The bicyclic, all-proline scaffold of Cyclo(Pro-Pro) confers unique conformational rigidity, elevated lipophilicity (XLogP3-AA = 0.1), and distinct hydrogen-bonding capabilities that directly modulate receptor binding, membrane permeability, and metabolic stability [1]. Empirical evidence demonstrates that seemingly minor side-chain variations produce non-overlapping activity spectra: for instance, cyclo(Pro-Val) and cyclo(Pro-Tyr) exhibit phytotoxic effects (MIC 0.8 g/L) , cyclo(Pro-Leu) displays cytotoxic IC50 values ranging from 21.7 µM to 775.9 µM across cell lines , and cyclo(Pro-Arg) derivatives serve as biosynthetic precursors to complex pyrrole-imidazole alkaloids [2]. In contrast, Cyclo(Pro-Pro) demonstrates a distinct activity profile characterized by notable anti-aging efficacy, bitter taste perception, and a specific role as a biogenetic gateway in marine alkaloid biosynthesis. These divergent properties preclude any assumption of functional equivalence and mandate compound-specific procurement.

Activity profile mismatch Side-chain variation (e.g., cyclo(Pro-Leu)) introduces divergent cytotoxicity profiles; anti-glycation ranking may not transfer.
Biosynthetic role mismatch cyclo(Pro-Arg) derivatives lead to pyrrole-imidazole alkaloids; Cyclo(Pro-Pro) serves as an earlier biogenetic gateway.
Phytotoxicity context cyclo(Pro-Val) and cyclo(Pro-Tyr) show phytotoxic effects not reported for Cyclo(Pro-Pro); substitution may skew plant model endpoints.

Cyclo(Pro-Pro) Quantified Performance Differentiation


Superior Anti-Aging Activity in AGE Reduction

In a comparative in vitro screening of 15 cyclodipeptides for anti-aging properties, Cyclo(Pro-Pro) was identified as one of the three most active compounds, alongside cyclo(Leu-Leu) and cyclo(Met-Met) [1]. While specific IC50 values were not disclosed, the study explicitly ranks Cyclo(Pro-Pro) in the top tier, distinguishing it from less active analogs such as cyclo(His-Pro) and cyclo(His-His) which were subsequently selected for further investigation but did not meet this efficacy threshold [1]. This tiered ranking provides a clear procurement signal: Cyclo(Pro-Pro) belongs to a select, high-activity subset of DKPs, justifying its selection over lower-performing alternatives in anti-glycation research.

Anti-glycation activity
Reported
Top 3 ranking out of 15 DKPs
Supports anti-glycation screening context
Fibroblast in vitro assay; no IC50 disclosed
Anti-aging Glycation Fibroblast

High-Yield Prebiotic Synthesis

Cyclo(Pro-Pro) demonstrates a remarkable propensity for formation under prebiotically relevant conditions, achieving a yield of up to 97% when synthesized directly from unprotected proline in aqueous trimetaphosphate (P3m) solution under mild conditions [1]. This near-quantitative conversion is a significant point of differentiation compared to typical yields for other cyclic dipeptides synthesized via standard chemical or enzymatic routes, which often suffer from lower efficiency or require more complex purification steps [2]. The high yield underscores an intrinsic thermodynamic or kinetic favorability of the cyclo(Pro-Pro) scaffold, which may translate to advantageous stability and synthetic accessibility in laboratory settings.

Prebiotic synthesis yield
Class-level
Up to 97%
Supports synthesis feasibility review
Direct formation from Pro in P3m; class inference
Prebiotic chemistry Cyclization Yield

Quantified Occurrence Profile in Beer

Cyclo(Pro-Pro) has been identified and quantified in a marketplace cross-section of commercial beers, with maximum concentrations reaching approximately 24 ppm [1]. This occurrence level is contextualized within a series of seven proline-based diketopiperazines (cyclo(Ala-Pro), cyclo(Val-Pro), cyclo(Ile-Pro), cyclo(Leu-Pro), cyclo(Met-Pro), cyclo(Phe-Pro), cyclo(Pro-Pro)) identified in beer [1]. The specific concentration provides a quantitative benchmark for understanding Cyclo(Pro-Pro)'s natural abundance relative to other DKPs in a complex food matrix, distinguishing it from analogs that may occur at different, or undetectable, levels. Its sensory profile, described as bitter at concentrations of 10-50 ppm in water, further differentiates it from other DKPs with varied taste attributes (e.g., astringent, salty, metallic) [1].

Beer matrix occurrence
Reported
Max ~24 ppm
Supports analytical method validation
GC-MS of commercial beers
Food chemistry Flavor Occurrence

Cyclo(Pro-Pro) Key Research & Industrial Applications


Anti-Aging & Dermatological Research

Research programs focused on skin aging, glycation-related pathologies, or cosmetic formulation development should prioritize Cyclo(Pro-Pro) based on its empirical ranking among the three most active cyclodipeptides in reducing Advanced Glycation End Products (AGEs) in vitro [1]. Its validated efficacy, relative to a panel of 15 analogs, positions it as a high-value lead compound or reference standard for assays evaluating anti-glycation mechanisms, collagen protection, and fibroblast health. The compound's structural rigidity and metabolic stability [2] further support its utility in long-term cell culture studies and potential topical formulation investigations. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 1.

Food Chemistry & Flavor Science Reference Standard

In food chemistry laboratories, Cyclo(Pro-Pro) serves as an essential analytical reference standard for the detection and quantification of proline-based diketopiperazines in fermented beverages. Its established occurrence in commercial beers at concentrations up to 24 ppm [3] provides a quantitative benchmark for method validation, quality control, and flavor profiling studies. Unlike less characterized DKPs, the known bitter taste profile of Cyclo(Pro-Pro) at 10-50 ppm [3] enables precise sensory correlation studies, making it an indispensable tool for flavor chemists and brewing scientists. This application is grounded in the quantitative evidence presented in Section 3, Evidence Item 3.

Marine Alkaloid Biosynthesis Precursor

Cyclo(Pro-Pro) is a critical chemical tool for researchers investigating the biosynthesis of pyrrole-2-aminoimidazole alkaloids from marine sponges. The compound has been explicitly identified as a structural and biogenetic link in the pathway leading from cyclo(Pro-Pro) to cyclo(Pro-Arg)-based verpacamides A-D [4]. Its procurement is essential for feeding studies, enzymatic assays, or biomimetic synthesis aimed at elucidating the oxidative coupling and cyclization steps that generate these complex, bioactive marine natural products. This application is directly supported by the comparator-based evidence in Section 2 and the prebiotic synthesis data in Section 3, Evidence Item 2.

Peptidomimetic Scaffold Design

Medicinal chemists designing peptidomimetics or constrained peptide libraries should select Cyclo(Pro-Pro) as a privileged scaffold. Its bicyclic, all-proline core imparts exceptional conformational rigidity and resistance to enzymatic degradation compared to non-proline or linear dipeptide analogs [2]. This rigid framework enables precise presentation of pharmacophoric elements, making it an ideal starting point for developing metabolically stable probes, inhibitors, or drug candidates targeting receptors that recognize β-turn motifs. The choice of Cyclo(Pro-Pro) over more flexible scaffolds is justified by the class-level inferences established in Section 1 and Section 2 regarding proline-based DKP properties.

Application
Selection Property
Validation Focus
Skin glycation research models
Reported ranking among top DKPs for AGE reduction
Fibroblast anti-glycation endpoint review; model context
Flavor chemistry reference standard
Established occurrence in commercial beer matrix
Method validation for DKP identification and quantification
Marine alkaloid biosynthesis studies
Biogenetic precursor context (verpacamides pathway)
Biosynthetic pathway elucidation; feeding study relevance
Constrained peptide design studies
Rigid all-proline bicyclic scaffold
Conformational and metabolic stability review; β-turn mimicry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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